Compound Description: NIP-101 is a potent calcium antagonist. Research has focused on its six optical isomers, synthesized using specific chiral diols. Studies revealed that its calcium-antagonistic and hypotensive activities are primarily determined by the absolute configuration of the 1,4-dihydropyridine ring, not the 1,3,2-dioxaphosphorinane moiety. []
Compound Description: These are radiolabeled analogs of ethyl 4-(3,4,5-trimethoxycinnamoyl)piperazinyl acetate. They were synthesized and utilized to investigate the metabolic fate and distribution of the parent compound in biological systems. []
Compound Description: [(11)C]Preladenant is a radiolabeled compound designed for Positron Emission Tomography (PET) imaging of adenosine A2A receptors in the brain. It exhibits favorable brain kinetics and specific binding to A2A receptors. []
Compound Description: DY-9760e is a novel calmodulin antagonist, exhibiting neuroprotective effects. Its mechanism of action involves the reduction of brain edema by inhibiting blood-brain barrier permeability enhancement after ischemic events. []
Compound Description: DY-9760e, a novel calmodulin antagonist, displays neuroprotective activity in rat microsphere embolism models. It inhibits caspase-3-induced calpastatin degradation and calpain-induced fodrin breakdown, thereby contributing to its neuroprotective action. []
Compound Description: DY-9836 is a novel calmodulin antagonist that ameliorates phenylephrine-induced cardiomyocyte injury. It inhibits superoxide generation by uncoupled endothelial nitric-oxide synthase (eNOS) and prevents the breakdown of caveolin-3 and dystrophin in cardiomyocytes. []
Compound Description: This compound, particularly its (S)-(+)-enantiomer, exhibits potent antihypertensive effects. It has been shown to lower blood pressure in spontaneously hypertensive rats and inhibit the binding of [3H]nimodipine to rat cardiac membrane homogenates, suggesting calcium channel blocking activity. [, ]
Compound Description: Sch-350634 is a potent CCR5 antagonist, inhibiting HIV-1 entry and replication. It exhibits excellent oral bioavailability in preclinical models. []
Compound Description: AD-5423 is a novel antipsychotic drug candidate. Its pharmacological profile suggests potential antipsychotic efficacy with a lower risk of extrapyramidal side effects compared to typical antipsychotics like haloperidol. []
Compound Description: This compound has demonstrated antimicrobial activity against specific bacteria, including Shigella flexneri and Listeria monocytogenes. []
Compound Description: This compound series represents a novel class of quinolone-based antimicrobial agents. Designed with a focus on enhancing the bulk at the C-7 position of the quinolone scaffold, these compounds target bacterial DNA gyrase. []
(4-Substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates
Compound Description: This series of compounds, particularly 2-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]ethyl 2-[[7-(trifluoromethyl)-4-quinolinyl]amino]benzoate (antrafenine), exhibits significant analgesic activity. []
Compound Description: This class of compounds shows potential as antimalarial agents. They were designed based on virtual screening and molecular docking studies targeting the falcipain-2 enzyme of Plasmodium falciparum. []
Compound Description: This compound is structurally similar to a series of pyridazine derivatives investigated for their potential anticancer activity. []
Compound Description: This compound is a well-known quinolone antibiotic used for treating infectious diseases. It is prepared by reacting 6,7-difluoro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with piperazine. []
Compound Description: GSK588045 is a potent 5-HT(1A/B/D) receptor antagonist with a favorable preclinical profile. It exhibits selectivity over hERG potassium channels, good pharmacokinetics, and significant activity in rodent pharmacodynamic models. []
Compound Description: GSK163090 is a potent, selective, and orally active 5-HT1A/B/D receptor antagonist. It exhibits low intrinsic activity and high selectivity over the serotonin transporter, making it a potential candidate for fast-onset antidepressants/anxiolytics. []
Compound Description: WAY 100635 is a potent and selective antagonist for 5-HT1A receptors, widely used in pharmacological studies to investigate the role of these receptors in the brain. [, , , ]
Compound Description: DU 125530 is a selective, silent 5-HT1A receptor antagonist under clinical development for anxiety and mood disorders. It exhibits dose-dependent occupancy of 5-HT1A receptors in the human brain, reaching high occupancy at doses with minimal side effects. []
Compound Description: SGB-1534 is an antihypertensive agent that primarily acts as an α1-adrenoceptor antagonist. It shows potent inhibition of [3H]-prazosin binding to α1-adrenoceptors in the brain and aorta. [, ]
Compound Description: AS-2646 is a potential gastric antisecretory and antiulcer drug candidate. Its metabolites have also been synthesized and evaluated for their antiulcer activity. []
Compound Description: Rec 15/3079 exhibits pre- and postsynaptic 5-HT1A receptor antagonistic properties and influences bladder function. It shows high affinity for the 5-HT1A receptor and affects bladder volume capacity in animal models. [, ]
Compound Description: Sch-417690/Sch-D is a potent, highly selective, and orally bioavailable CCR5 antagonist currently undergoing clinical trials as an HIV-1 inhibitor. []
Compound Description: These derivatives exhibit α1-adrenoceptor antagonist activity, blocking both pre- and postsynaptic α-adrenoceptors in the rat vas deferens. []
Compound Description: This radiolabeled compound was synthesized to study the metabolism and distribution of its parent compound, CV-4093 (2HCl), in animals. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.